Scaffold-Based Divergence: diazabicyclo[4.3.0]nonane Core Exhibits Modest Affinity but Distinct Selectivity Profile vs. 2,7-diazaspiro[3.5]nonane Core
In a direct head-to-head series comparison, diazabicyclo[4.3.0]nonane derivatives (Series A) generally show lower sigma receptor binding affinity compared to 2,7-diazaspiro[3.5]nonane derivatives (Series B) [1]. However, the diazabicyclo core yields a distinct selectivity ratio (KiS2R/KiS1R) that differentiates it for specific sigma-2 preferring applications.
| Evidence Dimension | Sigma-1 receptor (S1R) binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | diazabicyclo[4.3.0]nonane core derivative 8f: KiS1R = 10 ± 1.6 nM |
| Comparator Or Baseline | 2,7-diazaspiro[3.5]nonane core derivative 4b (AD186): KiS1R = 2.7 nM |
| Quantified Difference | 2.7-fold lower affinity for the diazabicyclo core |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine for S1R on guinea pig brain membranes |
Why This Matters
The lower S1R affinity of the diazabicyclo core is not a liability but a design feature that enables fine-tuning of sigma-1/sigma-2 selectivity profiles, critical for reducing off-target CNS effects.
- [1] Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem Neurosci. 2023;14(10):1845-1858. doi:10.1021/acschemneuro.3c00074. View Source
